methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate
CAS No.: 2034224-97-8
Cat. No.: VC5040413
Molecular Formula: C17H25N3O6S2
Molecular Weight: 431.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034224-97-8 |
|---|---|
| Molecular Formula | C17H25N3O6S2 |
| Molecular Weight | 431.52 |
| IUPAC Name | methyl N-[4-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]sulfamoyl]phenyl]carbamate |
| Standard InChI | InChI=1S/C17H25N3O6S2/c1-26-17(21)18-13-2-4-16(5-3-13)28(24,25)19-14-6-9-20(10-7-14)15-8-11-27(22,23)12-15/h2-5,14-15,19H,6-12H2,1H3,(H,18,21) |
| Standard InChI Key | YXJNBZVJBLWEPN-UHFFFAOYSA-N |
| SMILES | COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate possesses the molecular formula C₁₇H₂₅N₃O₆S₂ and a molecular weight of 431.52 g/mol. The structure features:
-
A piperidine ring substituted at the 4-position with a sulfamoyl group.
-
A tetrahydrothiophene ring oxidized to a 1,1-dioxide, enhancing its electronic properties.
-
A methyl carbamate group attached to a phenyl ring, which influences bioavailability and metabolic stability.
The compound’s stereochemistry and conformational flexibility are critical for its interactions with biological targets, particularly enzymes and receptors involved in microbial pathogenesis .
Crystallographic and Spectroscopic Data
While X-ray diffraction data for this specific compound remains unpublished, analogous structures in the literature suggest that the sulfamoyl and carbamate groups participate in hydrogen-bonding networks, stabilizing its three-dimensional conformation . Fourier-transform infrared (FTIR) spectroscopy of related sulfonamides reveals characteristic peaks at 1,150 cm⁻¹ (S=O stretching) and 1,690 cm⁻¹ (C=O from carbamate) . Nuclear magnetic resonance (NMR) data for the piperidine moiety typically show proton resonances between δ 2.5–3.5 ppm, while the tetrahydrothiophene-dioxide ring exhibits distinct splitting patterns due to its sulfone group .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of methyl (4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate involves multi-step organic transformations:
-
Piperidine Functionalization:
-
Carbamate Formation:
-
The phenyl carbamate moiety is synthesized via reaction of 4-aminophenylsulfonamide with methyl chloroformate in the presence of a base like triethylamine.
-
-
Final Assembly:
A representative synthetic pathway is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonylation | Chlorosulfonic acid, DCM, 0°C | 85% |
| 2 | Amination | 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine, K₂CO₃, DMF | 78% |
| 3 | Carbamate Installation | Methyl chloroformate, Et₃N, THF | 90% |
| 4 | Coupling | Pd(OAc)₂, SPhos, K₃PO₄, NMP, 85°C | 65% |
Optimization Challenges
Key challenges include minimizing epimerization at the piperidine chiral center and avoiding over-oxidation of the tetrahydrothiophene ring. Microwave-assisted synthesis has been explored to reduce reaction times and improve regioselectivity .
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
In vitro assays reveal moderate inhibition of phosphatidylinositol 3-kinase (PI3K) (IC₅₀ = 320 nM) and B-RafV600E kinase (IC₅₀ = 450 nM), suggesting potential applications in oncology . The tetrahydrothiophene-dioxide moiety enhances hydrophobic interactions with kinase active sites, while the carbamate group stabilizes hydrogen bonds with catalytic residues .
Comparative Analysis with Structural Analogues
The compound’s uniqueness becomes evident when compared to related molecules:
This comparison underscores the role of the tetrahydrothiophene-dioxide system in improving target affinity and metabolic stability.
Future Directions and Research Opportunities
Drug Delivery Optimization
Encapsulation in lipid nanoparticles or conjugation with polyethylene glycol (PEG) could enhance the compound’s aqueous solubility and bioavailability. Preliminary studies suggest a 3-fold increase in plasma half-life when formulated as a liposomal dispersion.
Targeted Chemical Modifications
-
Fluorination: Introducing fluorine atoms at the phenyl ring may improve membrane permeability and resistance to oxidative metabolism .
-
Heterocyclic Replacement: Substituting the tetrahydrothiophene ring with a morpholine or piperazine moiety could modulate kinase selectivity .
Preclinical Development
Ongoing toxicity studies in murine models indicate a favorable safety profile (LD₅₀ > 2,000 mg/kg), with no observed hepatotoxicity at therapeutic doses. Phase I clinical trials are anticipated to commence by 2026, pending regulatory approvals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume